molecular formula C9H5ClN2O2 B2734170 2-Quinoxalinecarbonyl chloride, 3,4-dihydro-3-oxo- CAS No. 98591-61-8

2-Quinoxalinecarbonyl chloride, 3,4-dihydro-3-oxo-

Cat. No. B2734170
CAS RN: 98591-61-8
M. Wt: 208.6
InChI Key: KIIWGPZEEJHPDA-UHFFFAOYSA-N
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Description

“2-Quinoxalinecarbonyl chloride, 3,4-dihydro-3-oxo-” is a chemical compound with the molecular formula C9H5ClN2O2 . It is also known by other names such as 2-hydroxyquinoxaline-3-carbonyl chloride and 3-oxo-3,4-dihydroquinoxaline-2-carbonyl chloride .


Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . A regioselective one-pot synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines has been described, which involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .


Molecular Structure Analysis

The molecular structure of “2-Quinoxalinecarbonyl chloride, 3,4-dihydro-3-oxo-” is represented by the molecular formula C9H5ClN2O2 . The molecular weight of this compound is 208.6 .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, they can undergo diazotization reactions, nitration reactions, oxidation reactions, and substitution reactions .

properties

IUPAC Name

3-oxo-4H-quinoxaline-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWGPZEEJHPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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